molecular formula C24H24N4O3 B14914677 6-(Furan-2-yl)-n,3-dimethyl-N-(2-(pyrrolidin-1-yl)benzyl)isoxazolo[5,4-b]pyridine-4-carboxamide

6-(Furan-2-yl)-n,3-dimethyl-N-(2-(pyrrolidin-1-yl)benzyl)isoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14914677
M. Wt: 416.5 g/mol
InChI Key: HUKPWRJOIAFOMV-UHFFFAOYSA-N
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Description

This compound (CAS 1100029-03-5) is an isoxazolo[5,4-b]pyridine derivative with a molecular formula of C24H24N4O3 and a molecular weight of 416.5 g/mol . Key structural features include:

  • A furan-2-yl substituent at the 6-position.
  • N,3-dimethyl groups on the isoxazole ring.
  • An N-(2-(pyrrolidin-1-yl)benzyl) moiety at the carboxamide position.

The pyrrolidine-benzyl group may enhance solubility and bioavailability compared to purely aromatic substituents, while the furan ring could influence electronic properties and binding interactions. The compound is commercially available with standardized purity but lacks detailed public-domain synthesis or pharmacological data .

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

6-(furan-2-yl)-N,3-dimethyl-N-[(2-pyrrolidin-1-ylphenyl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H24N4O3/c1-16-22-18(14-19(21-10-7-13-30-21)25-23(22)31-26-16)24(29)27(2)15-17-8-3-4-9-20(17)28-11-5-6-12-28/h3-4,7-10,13-14H,5-6,11-12,15H2,1-2H3

InChI Key

HUKPWRJOIAFOMV-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)N(C)CC4=CC=CC=C4N5CCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-2-yl)-n,3-dimethyl-N-(2-(pyrrolidin-1-yl)benzyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Construction of the Isoxazole Ring: The isoxazole ring is typically formed via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes.

    Pyridine Ring Formation: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Final Coupling: The final step involves coupling the furan, isoxazole, and pyridine rings with the pyrrolidine and benzyl groups under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(Furan-2-yl)-n,3-dimethyl-N-(2-(pyrrolidin-1-yl)benzyl)isoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

6-(Furan-2-yl)-n,3-dimethyl-N-(2-(pyrrolidin-1-yl)benzyl)isoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Furan-2-yl)-n,3-dimethyl-N-(2-(pyrrolidin-1-yl)benzyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares structural features, physical properties, and synthesis data of the target compound with analogous isoxazolo[5,4-b]pyridine derivatives:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Synthesis Yield Purity Safety Precautions
Target Compound (CAS 1100029-03-5) C24H24N4O3 Furan-2-yl, N,3-dimethyl, N-(2-pyrrolidin-1-ylbenzyl) Not reported Commercial Standard Avoid heat, keep from children
N-(3-Chlorophenyl)-4-(2-hydroxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide (5d) C21H18ClN3O3 3-Chlorophenyl, 2-hydroxyphenyl 228–229 61% ~95% Not specified
N,4-Bis(2-hydroxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide (5h) C21H19N3O4 Bis(2-hydroxyphenyl) 216–217 61% ~95% Not specified
6-(Furan-2-yl)-3-phenyl-N-(4-phenylthiazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide C26H18N4O3S Furan-2-yl, 3-phenyl, N-(4-phenylthiazol-2-yl) Not reported Not specified Not specified Not specified

Key Observations

Substituent Effects on Physicochemical Properties: The pyrrolidine-benzyl group in the target compound likely improves solubility compared to the chlorophenyl (5d) and hydroxyphenyl (5h) analogs, which are more aromatic and polar, respectively .

Synthetic Efficiency :

  • Compounds 5d and 5h were synthesized via ultrasound-assisted methods with 61% yields and ~95% purity , suggesting scalability for analogs . The target compound’s commercial availability implies optimized large-scale synthesis, though details are undisclosed .

Safety and Handling :

  • Only the target compound has explicit safety guidelines (e.g., thermal stability precautions), indicating distinct reactivity or hazards compared to structurally simpler analogs .

Research Implications

  • In contrast, 5d’s chlorophenyl group is associated with antimicrobial activity in similar scaffolds .
  • Thermal Stability : The target compound’s safety warnings about heat sensitivity contrast with the stable melting points (~210–230°C) of 5d and 5h, implying divergent decomposition profiles .

Biological Activity

The compound 6-(Furan-2-yl)-n,3-dimethyl-N-(2-(pyrrolidin-1-yl)benzyl)isoxazolo[5,4-b]pyridine-4-carboxamide belongs to a class of isoxazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Synthesis

The compound features a complex structure that includes an isoxazole ring fused with a pyridine moiety, along with a furan substituent and a pyrrolidine side chain. The synthesis of such compounds typically involves multi-step organic reactions, including cyclization and functional group modifications.

Biological Activity Spectrum

Isoxazole derivatives have been reported to exhibit a wide range of biological activities, including:

  • Antitumor Activity : Several studies indicate that isoxazole compounds can inhibit the growth of various cancer cell lines. For instance, in cytotoxicity assays against colorectal carcinoma (HCT-116) and prostate cancer (PC3), certain isoxazole derivatives demonstrated significant activity (IC50 values ranging from 4.4 to 18.1 µM) .
  • Antimicrobial Effects : Isoxazoles have shown promising antibacterial and antifungal properties. The ability to inhibit bacterial growth and fungal infections makes them candidates for developing new antimicrobial agents .
  • Anti-inflammatory Properties : Some isoxazole derivatives selectively inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory processes. This selectivity suggests potential use in treating inflammatory diseases .

Case Studies and Research Findings

Recent research has highlighted the biological activity of related isoxazole compounds, providing insights into their mechanisms:

  • Anticancer Studies : A study evaluated various isoxazolo[5,4-b]pyridines for their anticancer properties against multiple cell lines. Compounds exhibited IC50 values comparable to standard chemotherapeutics like 5-fluorouracil, indicating their potential as effective anticancer agents .
  • Mechanistic Insights : Isoxazoles have been shown to inhibit specific enzymes involved in cancer progression. For example, some derivatives inhibit cytochrome P450 CYP17, which plays a role in androgen biosynthesis—an important target in hormone-dependent cancers .
  • Selectivity and Toxicity : In evaluating the selectivity of these compounds, it was found that many exhibited lower toxicity towards non-tumorigenic cells compared to cancer cells. This selectivity is crucial for minimizing adverse effects in therapeutic applications .

Data Tables

Activity Type Cell Line Tested IC50 Value (µM) Reference
AntitumorHCT-1164.4 - 18.1
AntitumorPC38.0 - 18.0
AntimicrobialVariousVaries
Anti-inflammatoryCOX inhibitionSelective

Q & A

Q. What synthetic methodologies are recommended for constructing the isoxazolo[5,4-b]pyridine core, and how can reaction parameters be optimized?

  • Methodological Answer : The isoxazolo[5,4-b]pyridine scaffold can be synthesized via cyclocondensation reactions. For example, ultrasound-assisted multi-component reactions (MCRs) using catalysts like ytterbium triflate (Yb(OTf)₃) in ethanol at room temperature have achieved ~61% yields for analogous structures . Key parameters include:
  • Catalyst loading : 10 mol% Yb(OTf)₃ improves cyclization efficiency.
  • Solvent choice : Polar protic solvents (e.g., ethanol) enhance intermediate solubility.
  • Reaction time : 4 hours under ultrasound reduces side-product formation.
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and validation by HPLC (≥95% purity) are critical .

Q. Which spectroscopic techniques are essential for structural validation, and how should conflicting spectral data be resolved?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Assign peaks for furan (δ 6.3–7.4 ppm), pyrrolidine (δ 1.5–3.5 ppm), and isoxazole (δ 2.1–2.3 ppm for methyl groups) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental analysis : Validate C, H, N content (deviation <0.4% from theoretical values) .
    Conflicting data (e.g., anomalous splitting in NMR) should be addressed by repeating experiments under standardized conditions and cross-verifying with 2D NMR (COSY, HSQC) .

Q. How can researchers ensure compound stability during storage and handling?

  • Methodological Answer :
  • Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation/hydrolysis.
  • Stability assays : Monitor degradation via HPLC over 1–4 weeks under accelerated conditions (40°C/75% RH). Adjust storage protocols if purity drops >5% .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding interactions with biological targets, and how can results be validated experimentally?

  • Methodological Answer :
  • Molecular docking : Use software (AutoDock, Schrödinger) to model interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the pyrrolidine nitrogen and π-π stacking with the furan .
  • Validation : Perform surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity (Kd). Discrepancies >10-fold between computational and experimental Kd values warrant re-evaluation of force fields or protonation states .

Q. How can structural discrepancies between X-ray crystallography and NMR data be resolved?

  • Methodological Answer :
  • Dynamic vs. static structures : NMR captures solution-state conformers, while X-ray shows solid-state packing. Use molecular dynamics (MD) simulations (AMBER/CHARMM) to reconcile differences.
  • Example : For related pyrimidine derivatives, MD revealed torsional flexibility in the benzyl-pyrrolidine moiety, explaining NMR signal broadening .

Q. What experimental designs elucidate the pharmacological role of the furan and pyrrolidine moieties?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:
  • Step 1 : Synthesize analogs lacking furan (replace with thiophene) or pyrrolidine (substitute with piperidine).
  • Step 2 : Test in vitro bioactivity (e.g., IC₅₀ against cancer cell lines). A 10-fold drop in potency for furan-removed analogs would highlight its role in target engagement .
  • Step 3 : Validate via competitive binding assays with fluorescent probes .

Q. How should researchers address contradictions in reported synthetic yields for analogous compounds?

  • Methodological Answer :
  • Critical variables : Catalyst purity (e.g., Yb(OTf)₃ vs. hydrated forms), solvent dryness, and reaction scale. Pilot small-scale (<100 mg) optimization before scaling up.
  • Case study : Ultrasound-assisted reactions improved yields by 15–20% compared to conventional heating for isoxazolo[5,4-b]pyridines .

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